![molecular formula C20H22ClN3OS B2891597 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide CAS No. 392321-04-9](/img/structure/B2891597.png)
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic properties. This compound belongs to the thiadiazole family and has been studied for its ability to modulate various biological pathways.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Potential therapeutic applications due to its anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
While the specific mechanism of action for “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide” is not available, it’s known that adamantane derivatives have diverse biological activities. For instance, amantadine, an adamantane derivative, has been used as an antiviral drug, which was used to treat certain type-A influenza infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide typically involves the reaction of 1-adamantylamine with thiosemicarbazide to form the thiadiazole ring. This intermediate is then reacted with 4-chloro-N-methylbenzoyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to improve yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]benzamide
- N-[5-(1-adamantyl)-2-bromophenyl]-2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]acetamide
- 4-Iodobenzoic acid
Uniqueness
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide stands out due to its unique combination of the adamantyl group and the thiadiazole ring, which contribute to its potent biological activity and potential therapeutic applications.
Propiedades
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3OS/c1-24(17(25)15-2-4-16(21)5-3-15)19-23-22-18(26-19)20-9-12-6-13(10-20)8-14(7-12)11-20/h2-5,12-14H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMAMIQPHCRRKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-butyl-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide](/img/structure/B2891515.png)

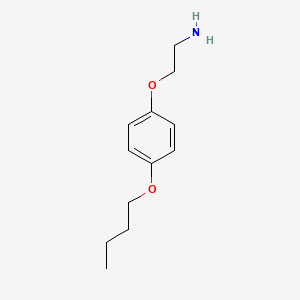
![N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2891520.png)
![N-(Cyclopropylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2891521.png)
![3-[1,1-DIOXIDO-6-(TRIFLUOROMETHYL)-2H-1,2,4-BENZOTHIADIAZIN-3-YL]-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]-1-PIPERAZINYL}-1-PROPANONE](/img/structure/B2891522.png)
![3-{2-[4-(2-methylbutan-2-yl)phenoxy]heptanamido}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide](/img/structure/B2891527.png)
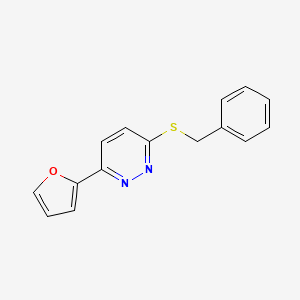
![3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-[4-(trifluoromethyl)benzoyl]azetidine](/img/structure/B2891530.png)
![2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2891531.png)
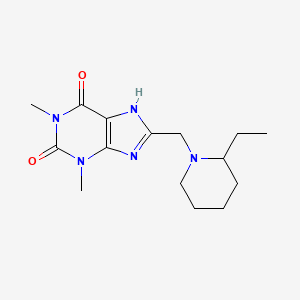
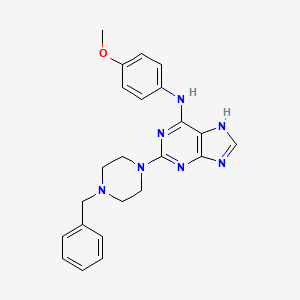
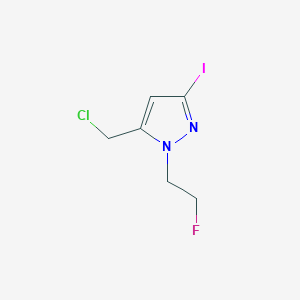
![2-{[1-(1-Phenylethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2891537.png)
